molecular formula C12H15N3O4 B1627872 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid CAS No. 893611-87-5

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Número de catálogo: B1627872
Número CAS: 893611-87-5
Peso molecular: 265.26 g/mol
Clave InChI: KYYUCJDXASXGPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 3-methylpiperazine substituent at the 2-position of the aromatic ring. This compound combines a nitro group (electron-withdrawing) and a tertiary amine (electron-donating) in its structure, creating unique electronic and steric properties. Such features make it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors where nitro-aromatic motifs are prevalent (e.g., antimicrobial or anticancer agents).

Propiedades

IUPAC Name

2-(3-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-8-7-14(6-5-13-8)11-9(12(16)17)3-2-4-10(11)15(18)19/h2-4,8,13H,5-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYUCJDXASXGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587504
Record name 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-87-5
Record name 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Procedure and Conditions

  • Reagents : Methyl benzoate, nitric acid (HNO₃), sulfuric acid (H₂SO₄).
  • Mechanism : Electrophilic aromatic substitution facilitated by the nitronium ion (NO₂⁺).
  • Conditions :
    • Temperature: 0–5°C (ice bath) to mitigate exothermic side reactions.
    • Time: 1–2 hours for complete conversion.
Parameter Value
Yield (Methyl 3-nitrobenzoate) 65–75%
Purity ≥95% (recrystallized from ethanol)

Optimization Insights

  • Regioselectivity : The ester group directs nitration to the meta position, achieving >90% selectivity.
  • Side Products : Ortho and para isomers (<5%) are removed via recrystallization.

Nucleophilic Aromatic Substitution with 3-Methylpiperazine

The nitro group activates the ring for substitution, enabling displacement of a leaving group (e.g., halide or ester oxygen) by 3-methylpiperazine.

Reaction Protocol

  • Substrate : Methyl 3-nitrobenzoate or its halogenated derivative.
  • Base : Potassium carbonate (K₂CO₃) or DIPEA.
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions :
    • Temperature: 80–100°C.
    • Time: 12–24 hours.
Parameter Value
Yield (Methyl 2-(3-methylpiperazin-1-yl)-3-nitrobenzoate) 70–85%
Purity ≥98% (column chromatography)

Mechanistic Considerations

  • Activation : The nitro group withdraws electron density, rendering the adjacent carbon electrophilic.
  • Steric Effects : 3-Methylpiperazine’s methyl group minimally hinders substitution due to the piperazine ring’s flexibility.

Hydrolysis of the Ester Intermediate

The final step converts the methyl ester to the carboxylic acid via alkaline hydrolysis.

Standard Hydrolysis Method

  • Reagents : Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
  • Conditions :
    • Temperature: Reflux (100°C).
    • Time: 4–6 hours.
  • Workup : Acidification with HCl precipitates the product.
Parameter Value
Yield (2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid) 90–95%
Purity ≥99% (recrystallized from aqueous ethanol)

Alternative Approaches

  • Enzymatic Hydrolysis : Lipases in non-aqueous media achieve comparable yields (88%) but require extended reaction times.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (d, J=8.6 Hz, 1H, ArH),
    • δ 7.89 (s, 1H, ArH),
    • δ 3.72–3.68 (m, 4H, piperazine-H),
    • δ 2.45 (s, 3H, CH₃).
  • MS (ESI) : m/z 265.26 [M+H]⁺.

Physicochemical Properties

Property Value
Melting Point 198–200°C (dec.)
Solubility Slightly soluble in water; soluble in DMSO, DMF
LogP 1.2 (calculated)

Process Optimization and Challenges

Yield Enhancement Strategies

  • Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency (yield increase: 8–10%).
  • Microwave Assistance : Reduces substitution time to 1–2 hours with maintained yield.

Common Pitfalls

  • Incomplete Hydrolysis : Residual ester detected via IR (C=O stretch at 1700 cm⁻¹) necessitates extended reaction times.
  • Piperazine Degradation : Overheating (>110°C) during substitution causes decomposition; controlled heating preserves integrity.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and reproducibility for nitration and substitution steps.
  • Green Chemistry Metrics :
    • Atom Economy: 78% (substitution step).
    • E-Factor: 12.5 (solvent waste dominates).

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: EDCI and triethylamine for amide bond formation.

Major Products

    Reduction: 2-(3-Methylpiperazin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Coupling: Amide derivatives when reacted with amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid exhibits significant anticancer properties. It has been shown to inhibit the migration and invasion of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. Studies suggest that it may function by interfering with the epithelial growth factor (EGF) signaling pathway, which is crucial for tumor metastasis.

Mechanism of Action
The compound's mechanism involves modulating key biochemical pathways associated with cell cycle regulation and apoptosis. It has been observed to inhibit cyclin-dependent kinases (CDKs) and induce mitochondrial dysfunction, leading to increased apoptosis in cancer cells. This suggests a dual role in both preventing tumor growth and promoting tumor cell death .

Pharmacological Studies

Pharmacokinetics
Pharmacokinetic studies of related compounds indicate that structural analogs of this compound demonstrate varied absorption and distribution profiles. These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic efficacy .

Clinical Trials
The compound has not yet entered clinical trials; however, its structural similarities to other successful anticancer agents highlight its potential for further development. The ongoing exploration of PARP inhibitors in combination therapies suggests that this compound could be evaluated in similar contexts .

Materials Science

Organic Electronics
In materials science, this compound is being investigated for its potential applications in organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties may contribute to the development of more efficient organic electronic devices .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityInhibits migration/invasion in NSCLC; modulates EGF signaling pathway
Mechanism of ActionInhibits CDKs; induces apoptosis via mitochondrial dysfunction
PharmacokineticsVaried absorption/distribution profiles observed in analogs
Materials SciencePotential use in organic semiconductors and LEDs

Case Studies

Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on NSCLC cell lines demonstrated a significant reduction in cell viability at concentrations ranging from 30 to 100 nm. The study highlighted the compound's ability to disrupt EGF-induced chemotaxis, suggesting a mechanism for preventing metastasis.

Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation involving various cancer cell lines, the compound was found to significantly induce apoptosis through caspase activation pathways. This study emphasized the importance of exploring structural analogs for enhanced therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The piperazine ring can enhance the compound’s ability to bind to biological targets due to its hydrogen bond donor and acceptor properties .

Comparación Con Compuestos Similares

Key Characteristics:

  • Molecular Formula : C₁₂H₁₄N₃O₄ (inferred from structural analogs in ).
  • Functional Groups: Nitro (-NO₂), carboxylic acid (-COOH), and 3-methylpiperazine.
  • Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions between 3-nitro-2-chlorobenzoic acid and 3-methylpiperazine, analogous to methods described for related N-substituted benzamides.

Comparison with Structural Analogs

The compound belongs to a broader class of nitrobenzoic acid derivatives, which vary in substituents at the 2-position. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid 3-Methylpiperazine ~285.26 Not reported Potential kinase inhibition
2-((4-tert-butylphenyl)amino)-3-nitrobenzoic acid (15) 4-tert-Butylphenylamino 315.13 199–201 Intermediate for phenazine synthesis
2-((3,5-dimethylphenyl)amino)-3-nitrobenzoic acid (16) 3,5-Dimethylphenylamino 285.09 221–222 Metal-catalyzed C–H functionalization
2-(Methylamino)-3-nitrobenzoic acid Methylamino 210.16 Not reported High structural similarity (0.98)
7-(tert-butyl)phenazine-1-carboxylic acid (28) Phenazine core with -COOH 281.13 200–201 Fluorescent probes

Key Observations:

Substituent Effects on Physicochemical Properties: The 3-methylpiperazine group in the target compound introduces a bulky, basic nitrogen-rich moiety, which may enhance solubility in polar solvents compared to aryl-amino analogs (e.g., compounds 15–17). Melting Points: Aryl-amino derivatives (e.g., compounds 15–17) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas piperazine-containing analogs may have lower melting points (unreported here).

Piperazine derivatives are often utilized in drug design for their ability to modulate pharmacokinetics (e.g., blood-brain barrier penetration).

Synthetic Utility :

  • Analogs with directing groups (e.g., compound 16’s N,O-bidentate group) are valuable in metal-catalyzed C–H bond functionalization, whereas the target compound’s piperazine group may favor nucleophilic or coordination chemistry.

Actividad Biológica

2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitrobenzoic acid moiety substituted with a 3-methylpiperazine group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety is known to enhance solubility and bioavailability, which may contribute to the compound's efficacy in biological systems.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HCT-11615.4Induction of apoptosis via mitochondrial pathways
MCF-712.8Cell cycle arrest and modulation of apoptotic gene expression
HepG218.5Inhibition of proliferation through ROS generation

These findings suggest that the compound may induce apoptosis by disrupting mitochondrial membrane potential and modulating pro-apoptotic and anti-apoptotic factors such as BAX and Bcl-2 .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown potential antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial profile.

Toxicity Profile

The toxicity of this compound has been evaluated in preclinical studies. The compound exhibits moderate toxicity levels, with an LD50 ranging from 610 mg/kg to 680 mg/kg in rodent models . Long-term exposure studies have indicated potential reproductive toxicity, necessitating further investigation into its safety profile.

Study on Antitumor Effects

A notable study investigated the effects of this compound on HCT-116 colon cancer cells. The results indicated that treatment with the compound led to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G1 phase.
  • Apoptosis Induction : Increased expression of apoptotic markers (e.g., BAX) and decreased expression of anti-apoptotic markers (e.g., Bcl-2) .

Research on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound possesses significant antibacterial properties, warranting further exploration for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between 3-nitrobenzoic acid derivatives and 3-methylpiperazine. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Optimization involves adjusting reaction temperature (e.g., 80–100°C), stoichiometric ratios (1:1.2 for acid:amine), and purification via recrystallization using ethanol/water mixtures .
  • Data Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% area) and melting point analysis (compare with literature values, e.g., 187–190°C for analogs) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min, UV detection at 254 nm .
  • IR Spectroscopy : Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid at ~1700 cm⁻¹) .
  • NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Safety Measures : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; store in airtight containers away from light. In case of exposure, rinse with water and consult safety data sheets (SDS) for nitrobenzoic acid analogs (e.g., hepatotoxicity precautions for nitroaromatics) .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound derivatives?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Structure Solution : Employ SHELXD for phase problem resolution via direct methods.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor (<5%) and electron density maps .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for nitrobenzoic acid derivatives with piperazine substituents?

  • SAR Framework :

  • Substituent Variation : Compare bioactivity of analogs with different substituents (e.g., 3-methyl vs. 4-methylpiperazine) using in vitro assays (e.g., antimicrobial or enzyme inhibition).
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate electronic properties (HOMO-LUMO gaps) with observed activities .
    • Case Study : Hepatotoxicity studies of 4-chloro-3-nitrobenzoic acid analogs suggest nitro group position impacts metabolic stability .

Q. What are the challenges in resolving conflicting data from different analytical methods (e.g., HPLC vs. IR spectroscopy) for this compound?

  • Conflict Resolution :

  • Purity Discrepancies : HPLC may detect trace solvents, while IR confirms functional groups but not purity. Cross-validate with melting point consistency (±2°C range) .
  • Structural Ambiguity : If NMR signals overlap (e.g., piperazine CH₂ vs. aromatic protons), use 2D techniques (COSY, HSQC) or high-field instruments (500 MHz+) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.